10(E),12(Z)-Conjugated Linoleic Acid
10(E),12(Z)-Conjugated Linoleic Acid
Conjugated linoleic acid (CLA) refers to a family of 8 geometric isomers of linoleic acid in which the two double bonds are contiguous. (The predominant form of linoleic acid in nature, 18:ω6, has double bonds at 9 and 12, interrupted by a methylene carbon.) CLA is found in both meat and dairy products, but it is not found to any significant degree in plants. The predominant isomer of CLA in animal tissue is 9Z,11E; smaller amounts of 10E,12Z also occur. Various antioxidant and antitumor activities have been attributed to CLA or its downstream metabolites. Reported health benefits of dietary supplementation with CLA have been attributed variously to competitive inhibition of Δ
Brand Name:
Vulcanchem
CAS No.:
2420-56-6
VCID:
VC0164269
InChI:
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+
SMILES:
CCCCCC=CC=CCCCCCCCCC(=O)O
Molecular Formula:
C18H32O2
Molecular Weight:
280.4 g/mol
10(E),12(Z)-Conjugated Linoleic Acid
CAS No.: 2420-56-6
Reference Standards
VCID: VC0164269
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
CAS No. | 2420-56-6 |
---|---|
Product Name | 10(E),12(Z)-Conjugated Linoleic Acid |
Molecular Formula | C18H32O2 |
Molecular Weight | 280.4 g/mol |
IUPAC Name | (10E,12Z)-octadeca-10,12-dienoic acid |
Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+ |
Standard InChIKey | GKJZMAHZJGSBKD-NMMTYZSQSA-N |
Isomeric SMILES | CCCCC/C=C\C=C\CCCCCCCCC(=O)O |
SMILES | CCCCCC=CC=CCCCCCCCCC(=O)O |
Canonical SMILES | CCCCCC=CC=CCCCCCCCCC(=O)O |
Description | Conjugated linoleic acid (CLA) refers to a family of 8 geometric isomers of linoleic acid in which the two double bonds are contiguous. (The predominant form of linoleic acid in nature, 18:ω6, has double bonds at 9 and 12, interrupted by a methylene carbon.) CLA is found in both meat and dairy products, but it is not found to any significant degree in plants. The predominant isomer of CLA in animal tissue is 9Z,11E; smaller amounts of 10E,12Z also occur. Various antioxidant and antitumor activities have been attributed to CLA or its downstream metabolites. Reported health benefits of dietary supplementation with CLA have been attributed variously to competitive inhibition of Δ |
Synonyms | 10E12Z-CLA t10,c12 CLA trans-10, trans-12 conjugated linoleic acid trans-10,cis-12-conjugated linoleic acid trans-12,cis-10-conjugated linoleic acid trans10cis12-conjugated linoleic acid |
Reference | 1.Shultz, T.D.,Chew, B.P.,Seaman, W.R., et al. Inhibitory effect of conjugated dienoic derivatives of linoleic acid and β-carotene on the in vitro growth of human cancer cells. Cancer Letters 63, 125-133 (1992). |
PubChem Compound | 5282800 |
Last Modified | Nov 11 2021 |
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